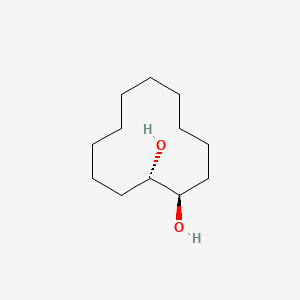
cis-1,2-Cyclododecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Cyclododecanediol: is an organic compound with the molecular formula C12H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is known for its stereochemistry, where the hydroxyl groups are positioned on the same side of the cyclododecane ring, giving it the “cis” configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclododecatriene: One common method involves the hydrogenation of cyclododecatriene in the presence of a suitable catalyst to form cyclododecane, which is then oxidized to produce cis-1,2-Cyclododecanediol.
Epoxidation and Hydrolysis: Another method includes the epoxidation of cyclododecene followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation and oxidation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Cyclododecanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces cyclododecane.
Substitution: Produces various substituted cyclododecanes.
Scientific Research Applications
cis-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-1,2-Cyclododecanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions . This compound can also participate in various chemical reactions, altering the structure and function of other molecules .
Comparison with Similar Compounds
trans-1,2-Cyclododecanediol: The trans isomer has hydroxyl groups on opposite sides of the cyclododecane ring.
1,2-Cyclodecanediol: A similar compound with a smaller ring size.
Uniqueness: cis-1,2-Cyclododecanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain chemical syntheses and industrial applications .
Properties
CAS No. |
4422-05-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(1R,2S)-cyclododecane-1,2-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+ |
InChI Key |
HAMFVYJFVXTJCJ-TXEJJXNPSA-N |
Isomeric SMILES |
C1CCCCC[C@@H]([C@@H](CCCC1)O)O |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















